9-Hydroxylinoleic acid

Description

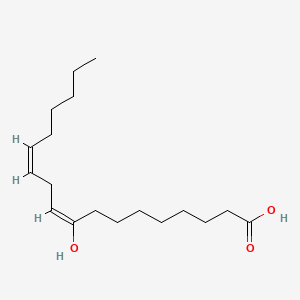

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9E,12Z)-9-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+ |

InChI Key |

JDOLBVXUTAGQDQ-LZOINSICSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C(\CCCCCCCC(=O)O)/O |

Canonical SMILES |

CCCCCC=CCC=C(CCCCCCCC(=O)O)O |

Synonyms |

9-HODE 9-hydroxy-10,12-octadecadienoic acid 9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer 9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer 9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer 9-hydroxylinoleic acid 9-OH-18:2delta(10t,12t) dimorphecolic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic/non Enzymatic Formation Pathways

Precursor: Linoleic Acid and its Oxygenation

Linoleic acid, an abundant polyunsaturated fatty acid, serves as the fundamental precursor for the synthesis of 9-HODE. vulcanchem.com The initial and critical step in the formation of 9-HODE is the oxygenation of linoleic acid. wikipedia.org This process involves the introduction of an oxygen molecule into the fatty acid chain, leading to the formation of hydroperoxy intermediates. vulcanchem.com These unstable hydroperoxides, specifically 9-hydroperoxyoctadecadienoic acid (9-HpODE), are then rapidly reduced to the more stable hydroxyl derivative, 9-HODE. wikipedia.orgfigshare.comresearchgate.net This conversion can be catalyzed by various enzymes or occur through non-enzymatic mechanisms, particularly under conditions of oxidative stress. vulcanchem.comnih.gov

Enzymatic Synthesis Pathways

A variety of enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450s, play a role in the controlled production of 9-HODE from linoleic acid.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid to form hydroperoxy derivatives. apsnet.org This enzymatic action is a key route for the production of 9-HpODE, the precursor to 9-HODE. researchgate.netresearchgate.net The LOX-catalyzed reaction involves the stereospecific insertion of molecular oxygen into the linoleic acid backbone.

Different isoforms of lipoxygenase exhibit distinct specificities in their reaction with linoleic acid, leading to the formation of different HODE isomers. For instance, 5-lipoxygenase (5-LOX) is known to metabolize linoleic acid to 9-HODE. researchgate.net In contrast, 15-lipoxygenase (15-LOX) primarily produces 13-HODE from linoleic acid. researchgate.net The murine 8(S)-lipoxygenase, a homolog of human 15(S)-lipoxygenase-2, metabolizes linoleic acid to 9(S)-HpODE, which is subsequently reduced to 9(S)-HODE. wikipedia.org The specificity of these enzymes is crucial in determining the type and amount of HODE produced in different cells and tissues.

Cyclooxygenase (COX) enzymes, well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, also metabolize linoleic acid. wikipedia.orguu.nl Both COX-1 and COX-2 can convert linoleic acid into 9-HpODE, which is then reduced to 9-HODE. wikipedia.orgresearchgate.net Studies have shown that COX-2 has a greater preference for linoleic acid compared to COX-1. wikipedia.org The formation of 9-HODE through this pathway has been observed in various cell types, including guinea pig alveolar macrophages and human umbilical vein endothelial cells. uu.nlnih.gov The production of 9-HODE by these cells can be significantly reduced by COX inhibitors like indomethacin (B1671933) and aspirin, confirming the involvement of these enzymes. uu.nlnih.gov

Cytochrome P450 (CYP) enzymes, a diverse group of monooxygenases, also contribute to the metabolism of linoleic acid. wikipedia.orgwikipedia.org Microsomal CYP enzymes can metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxy products. wikipedia.org In human liver microsomes, this reaction produces a racemic mixture where the R stereoisomer is predominant. wikipedia.org Specifically, enzymes like CYP1A2 have been identified as catalysts in the formation of hydroperoxy-octadecadienoic acids (HpODEs) from linoleic acid. mdpi.com

Beyond the major enzyme families, other enzymatic systems can also be involved in the formation of 9-HODE. For instance, a linoleic acid (8R)-dioxygenase and hydroperoxide isomerase from the fungus Gaeumannomyces graminis can produce (8R)-hydroxylinoleic acid. genome.jp While not directly producing 9-HODE, this highlights the diversity of enzymes capable of oxidizing linoleic acid.

The following table provides a summary of the key enzymatic pathways involved in the formation of 9-Hydroxylinoleic acid.

Table 1: Enzymatic Pathways in this compound Formation| Enzyme Family | Specific Enzymes | Precursor | Intermediate | Product | Key Findings |

|---|---|---|---|---|---|

| Lipoxygenases (LOX) | 5-LOX, murine 8(S)-LOX | Linoleic Acid | 9-HpODE | 9-HODE | 5-LOX directly metabolizes linoleic acid to 9-HODE. researchgate.net Murine 8(S)-LOX produces 9(S)-HODE. wikipedia.org |

| Cyclooxygenases (COX) | COX-1, COX-2 | Linoleic Acid | 9-HpODE | 9-HODE | Both COX-1 and COX-2 can produce 9-HODE, with COX-2 showing a higher preference for linoleic acid. wikipedia.org Production is inhibited by NSAIDs. uu.nlnih.gov |

| Cytochrome P450 (CYP) | Microsomal CYPs (e.g., CYP1A2) | Linoleic Acid | 9-HpODE | 9-HODE | Produces a racemic mixture of 9(S)- and 9(R)-HODE, with a predominance of the R-isomer in human liver microsomes. wikipedia.orgmdpi.com |

Role of Lipoxygenases (LOX) in Hydroperoxide Formation

Non-Enzymatic Oxidation Mechanisms

Non-enzymatic pathways, particularly prevalent under conditions of oxidative stress, contribute significantly to the formation of 9-HODE. vulcanchem.com These mechanisms involve the direct reaction of reactive oxygen species (ROS) with linoleic acid. researchgate.netnih.gov

Free-Radical and Singlet-Oxygen Initiated Oxidations

The oxidation of linoleic acid can be initiated by free radicals and singlet oxygen, leading to the formation of 9-HODE. wikipedia.org This process is a hallmark of oxidative stress in tissues. wikipedia.org Free-radical-induced oxidation of linoleic acid produces racemic mixtures of 9-HODE and its 10E,12E-isomer (9-EE-HODE). wikipedia.org

Singlet oxygen, a highly reactive form of oxygen, can also attack linoleic acid. researchgate.netescholarship.org This reaction yields a mixture of products, including 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid, which are presumed to be racemic mixtures. wikipedia.org The formation of 9-HODE through this pathway is significant in environments with high levels of oxidative stress, such as in tissues experiencing inflammation or inadequate blood flow. wikipedia.org It is important to note that while singlet oxygen can produce 9-HODE, it also generates other specific products like 10- and 12-(Z,E)-HPODEs, which are not formed by free radical or enzymatic pathways. plos.orgmdpi.com

Lipid Peroxidation Processes

Lipid peroxidation is a chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids like linoleic acid. uky.edunih.gov This process involves three main stages: initiation, propagation, and termination. nih.gov In the context of 9-HODE formation, a prooxidant, such as a hydroxyl radical, abstracts a hydrogen atom from linoleic acid, creating a carbon-centered lipid radical. nih.gov This radical then reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). nih.gov

The lipid peroxyl radical can then abstract a hydrogen from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), specifically 9-hydroperoxyoctadecadienoic acid (9-HPODE) in this case. nih.govgsartor.org These hydroperoxides are subsequently reduced to the more stable hydroxy derivatives, yielding 9-HODE. vulcanchem.com This non-enzymatic process is a key contributor to the presence of 9-HODE in oxidized low-density lipoproteins (LDL). vulcanchem.com

Stereochemical Considerations in this compound Biosynthesis

The stereochemistry of the hydroxyl group at the C-9 position of 9-HODE provides valuable information about its origin. The formation of different stereoisomers, the S and R enantiomers, and their relative ratios can distinguish between enzymatic and non-enzymatic formation pathways.

Formation of Stereoisomers (S and R enantiomers)

This compound exists as two primary stereoisomers: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) and 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE). wikipedia.org These enantiomers differ in the spatial arrangement of the hydroxyl group at the 9th carbon. wikipedia.org Additionally, two other isomers with a trans configuration at the C-12 double bond, 9(S)-hydroxy-10E,12E-octadecadienoic acid (9(S)-EE-HODE) and 9(R)-hydroxy-10E,12E-octadecadienoic acid (9(R)-EE-HODE), can also be formed, particularly under conditions of oxidative stress. wikipedia.org

Enantiomeric Ratios and Biological Origin

The ratio of S to R enantiomers of 9-HODE is a key indicator of its biosynthetic pathway.

Non-enzymatic formation , such as free-radical-mediated oxidation, typically results in the production of racemic or near-racemic mixtures, meaning approximately equal amounts of the S and R enantiomers are formed. wikipedia.orgnih.govnih.gov For instance, studies on barley have shown that 9-HODE is found in approximately racemic mixtures, suggesting autoxidation. merckmillipore.com Similarly, in cooked salmon, nearly racemic amounts of 9-HODE enantiomers were observed, indicating a non-enzymatic, free radical-catalyzed process during heating. nih.gov

Enzymatic formation , on the other hand, is stereospecific. For example, cyclooxygenase (COX) enzymes predominantly produce the 9(R)-HODE isomer. wikipedia.org Cytochrome P450 enzymes also produce a mixture of 9(S)- and 9(R)-HODE, but with a predominance of the R stereoisomer, with a reported R/S ratio of 80%/20% in human liver microsomes. wikipedia.org In contrast, some lipoxygenase enzymes can lead to a higher proportion of the S enantiomer. For example, in germinating barley, an enantiomeric excess of 78% for the S form of free 9-HODE was observed due to lipoxygenase-2 activity. merckmillipore.com In raw salmon, the ratio of 9-S-HODE to 9-R-HODE was found to be 4.2, suggesting an enzyme-catalyzed formation. nih.gov

The analysis of these enantiomeric ratios is therefore a powerful tool to discern the contribution of enzymatic versus non-enzymatic pathways to the total pool of 9-HODE in a biological sample. nih.govacs.org

Metabolic Fate and Downstream Metabolites of 9 Hydroxylinoleic Acid

Pathways of Further Biotransformation

Once formed, 9-HODE can undergo several metabolic transformations. A primary pathway involves the oxidation of the hydroxyl group to a ketone, a reaction catalyzed by dehydrogenase enzymes. wikipedia.orgnih.gov Additionally, 9-HODE can be further oxygenated to form more complex polyhydroxylated derivatives. portlandpress.comnih.gov Another significant fate for 9-HODE is its incorporation into more complex lipid structures through esterification, effectively sequestering the molecule and potentially altering membrane composition and signaling lipid pools. wikipedia.orgdiabetesjournals.org These pathways highlight that 9-HODE is not an endpoint metabolite but rather an intermediate in a larger metabolic network of oxidized fatty acids.

Identification of Key Downstream Metabolites

Detailed research has identified several key classes of downstream metabolites derived from 9-HODE, each with distinct chemical structures and potential biological significance.

Evidence points to the conversion of precursors of 9-HODE into trihydroxyoctadecadienoic acids (TriHOMEs). Specifically, the hydroperoxide precursor of 9(R)-HODE, 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HpODE), can be metabolized by the enzyme eLOX3, which possesses hydroperoxide isomerase activity. portlandpress.comnih.gov This enzymatic action transforms 9(R)-HpODE into hydroxy-epoxides, which are subsequently hydrolyzed to form various TriHOMEs, including 9,10,13-TriHOME and 9,12,13-TriHOME. portlandpress.comnih.gov

Studies have observed a correlation between the levels of 9-HODE and certain TriHOMEs. For instance, in pre-diagnostic serum samples of ovarian cancer patients, elevated levels of 9-HODE were found alongside increased levels of 9,12,13-THOME. nih.gov Furthermore, direct metabolic conversion has been demonstrated using isotopic labeling. A study investigating linoleic acid metabolism in the brain showed that 13C-labeled 9-HODE could be converted into 13C-9,12,13-TriHOME, with a calculated conversion rate of 17-24%. escholarship.org This confirms a direct metabolic link between 9-HODE and the formation of these trihydroxylated species.

A prominent metabolic fate for 9-HODE is its oxidation to the corresponding keto-derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org This conversion is catalyzed by a hydroxy-fatty-acid dehydrogenase, an enzyme that also acts on other hydroxy fatty acids like 13-HODE. wikipedia.orgnih.govnih.gov The formation of 9-oxoODE from 9-HODE has been documented in various biological contexts. For example, rabbit reticulocyte plasma and mitochondrial membranes contain both 9- and 13-oxoODEs, which are largely esterified into membrane lipids. caymanchem.comtargetmol.com

The presence of 9-oxoODE has been noted in several studies alongside its precursor, 9-HODE, often in conditions of oxidative stress. wikipedia.org For instance, both 9-HODE and 9-oxoODE levels were found to be elevated in the serum and pancreatic secretions of patients with pancreatitis. wikipedia.org This conversion from a hydroxyl to a keto group represents a significant chemical modification that can alter the biological activity of the molecule.

9-HODE can be esterified into more complex lipid molecules, a process that has significant implications for its storage and function. One such class of complex lipids is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). diabetesjournals.orgnih.gov These are a novel class of endogenous lipids where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid.

A specific example of this is the identification of a FAHFA where docosahexaenoic acid (DHA) is esterified to 9-hydroxyoctadecadienoic acid (referred to as 9-HLA), forming a molecule termed 9-DHAHLA. diabetesjournals.orgsci-hub.se This discovery was made in the serum and white adipose tissue of mice and humans following n-3 polyunsaturated fatty acid supplementation. diabetesjournals.orgsci-hub.se The nomenclature Linoleic Acid Esters of Hydroxy Linoleic Acids (LAHLAs) is also used in this context, with 13-DHAHLA being described as a linoleic acid ester of 13-HODE. diabetesjournals.org The formation of these complex lipids demonstrates that 9-HODE is actively incorporated into larger lipid structures, which could serve as a storage form or possess unique signaling properties of their own.

Cellular and Molecular Mechanisms of Action

Receptor-Mediated Interactions

9-HODE has been identified as a ligand for several receptor families, including G protein-coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.

9-HODE is a recognized agonist for the G protein-coupled receptor G2A, also known as GPR132. wikipedia.orgnih.gov This receptor is expressed in various immune cells, including macrophages and T cells, as well as in sensory neurons that also express TRPV1. frontiersin.org The interaction between 9-HODE and G2A is stereospecific, with both 9(S)-HODE and 9(R)-HODE showing activity. wikipedia.org

Activation of G2A by 9-HODE initiates a cascade of intracellular events, including the mobilization of intracellular calcium and the accumulation of inositol phosphate. nih.gov This signaling is thought to proceed through the Gαq and protein kinase C (PKC) pathway. researchgate.net In nerve injury models, increased concentrations of 9-HODE at the injury site are associated with neuropathic pain, a process in which G2A activation in macrophages plays a significant role by initiating signaling pathways that trigger cytoskeleton remodeling and migration. nih.gov

The binding of 9-HODE to G2A has been shown to be concentration-dependent and leads to the sensitization of other receptors, such as TRPV1. frontiersin.orgresearchgate.net This cross-talk between receptor systems highlights a complex mechanism through which 9-HODE can modulate cellular responses.

Research has demonstrated that 9-HODE and its related metabolites, such as 9-oxo-octadecadienoic acid (9-oxoODE), can directly activate peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org PPARs are ligand-activated transcription factors that play a critical role in regulating lipid metabolism and inflammation.

In human monocytes, the activation of PPARγ by 9-HODE is believed to be responsible for inducing the transcription of PPARγ-inducible genes and stimulating the maturation of these cells into macrophages. wikipedia.org Furthermore, studies in HepG2 cells have shown that 9-HODE can increase the expression of PPARγ, which is involved in lipid uptake and production. nih.gov The activation of PPARγ is a key mechanism through which oxidized fatty acids like 9-HODE can influence cellular differentiation and metabolic processes.

9-HODE has been identified as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and the sensation of heat. jci.orgpnas.orgnih.gov The activation of TRPV1 by 9-HODE is a critical mechanism in the generation of pain signals, particularly in the context of inflammation and thermal injury. jci.org

Studies have shown that noxious heat can lead to the production of 9-HODE in the skin, which then activates TRPV1 on sensory neurons. jci.org This activation leads to an influx of calcium ions into the neuron, triggering the release of neurotransmitters like calcitonin gene-related peptide (iCGRP) and producing pain sensations. jci.orgpnas.org The effect of 9-HODE on TRPV1 is specific, as it does not appear to activate other related TRP channels such as TRPV2, TRPV3, or TRPV4. jci.org

The potency of 9-HODE as a TRPV1 agonist is notable, with effects observed at nanomolar concentrations. jci.orgpnas.org However, its efficacy and potency can be influenced by the specific stereoisomer, with 9(S)-HODE being a more potent activator than 9(R)-HODE. nih.gov

Intracellular Signaling Cascades Modulation

Beyond direct receptor activation, 9-HODE influences cellular function by modulating key intracellular signaling pathways, including kinase cascades and second messenger systems.

The activation of the G2A receptor by 9-HODE can lead to the stimulation of the c-Jun N-terminal kinase (JNK) pathway. frontiersin.orgnih.gov JNKs are a family of serine/threonine protein kinases that are part of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. gsartor.org

The signaling cascade initiated by 9-HODE through G2A can involve MAP kinase activation, which includes the JNK pathway. nih.gov This activation is a crucial downstream effect of G2A engagement and is implicated in the pro-inflammatory and pain-sensitizing effects of 9-HODE. For instance, the expression of cytokines such as interleukin-1β, which can be induced by 9-HODE, may be mediated through a G2A-JNK pathway. gsartor.org

9-HODE has been shown to modulate the levels of the second messenger cyclic adenosine monophosphate (cAMP). Specifically, the activation of the G2A receptor by 9-HODE leads to an inhibition of cAMP accumulation. frontiersin.orgnih.gov This effect is consistent with G2A coupling to Gαi proteins, which are known to inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. gsartor.org

Interactive Data Tables

Table 1: Receptor Interactions of 9-Hydroxylinoleic acid

| Receptor Family | Specific Receptor | Type of Interaction | Key Downstream Effect |

| G Protein-Coupled Receptors | G2A/GPR132 | Agonist | Intracellular calcium mobilization |

| Peroxisome Proliferator-Activated Receptors | PPARγ | Agonist | Gene transcription, cellular differentiation |

| Transient Receptor Potential Channels | TRPV1 | Agonist | Calcium influx, pain signaling |

Table 2: Modulation of Intracellular Signaling by this compound

| Signaling Pathway/Molecule | Effect of 9-HODE | Mediating Receptor | Implication |

| c-Jun N-terminal Kinase (JNK) | Activation | G2A/GPR132 | Inflammation, stress response |

| Cyclic AMP (cAMP) | Inhibition of accumulation | G2A/GPR132 | Modulation of cellular metabolism and growth |

Transcriptional Regulation and Gene Expression

This compound's precursor, linoleic acid, has been demonstrated to influence the expression and activity of Forkhead Box O (FOXO) transcription factors, particularly FOXO1. researchgate.net FOXO proteins are a family of transcription factors that play a pivotal role in regulating a wide array of cellular processes, including metabolism, stress resistance, and apoptosis. mdpi.comnih.gov

Research has shown that linoleic acid can trigger the transcription of the FOXO1 gene. researchgate.net This effect is mediated through its interaction with the estrogen receptor (ER). Upon binding to the ER, linoleic acid initiates a signaling cascade that culminates in the increased transcription of FOXO1. researchgate.net The activation of FOXO1 is a critical event that links the presence of linoleic acid to downstream cellular responses, including those related to oxidative stress and inflammation. researchgate.net FOXO transcription factors are recognized as key regulators of cellular quality control, integrating signals from various stimuli to orchestrate programs of gene expression involved in maintaining cellular homeostasis. nih.gov

The modulation of FOXO1 by linoleic acid has direct consequences on the expression of genes associated with oxidative stress and apoptosis. researchgate.net The activation of FOXO1 by linoleic acid can lead to an increase in reactive oxygen species (ROS), contributing to a state of oxidative stress. researchgate.net This heightened oxidative stress, in turn, can trigger inflammatory pathways and ultimately lead to programmed cell death, or apoptosis. researchgate.net

Conversely, linoleic acid has also been reported to exhibit protective effects against oxidative stress-induced cellular damage under certain conditions. For instance, it has been shown to prevent DNA damage and apoptosis induced by the saturated fatty acid, palmitic acid. nih.gov In this context, linoleic acid acts as a protective agent against oxidative stress, highlighting the complexity of its role in cellular responses to different stimuli. nih.gov The balance between the pro-oxidant and protective effects of linoleic acid and its metabolites is likely dependent on the specific cellular context and the presence of other signaling molecules.

| Effect of Linoleic Acid on Oxidative Stress and Apoptosis | Mechanism | Outcome |

| Pro-apoptotic and Pro-oxidative | Binds to the estrogen receptor, activating FOXO1 transcription, which leads to increased reactive oxygen species (ROS) and inflammation. researchgate.net | Culminates in granulosa cell apoptosis. researchgate.net |

| Protective | Acts as a protective agent against oxidative stress induced by other fatty acids like palmitic acid. nih.gov | Prevents DNA damage and apoptosis. nih.gov |

Linoleic acid and its derivatives can significantly alter the expression profiles of various cytokines and chemokines, key signaling molecules in the immune and inflammatory responses. Specifically, linoleic acid supplementation has been shown to lead to an increased secretion of Interleukin-8 (IL-8), a potent proinflammatory chemokine for neutrophils, in human airway epithelial cells. nih.gov This effect was observed to be dose-dependent in response to bacterial exposure. nih.gov

Furthermore, the inflammatory response induced by linoleic acid is also associated with changes in the expression of other important cytokines. researchgate.net For instance, studies have linked linoleic acid to inflammatory phenotypes that involve Interleukin-6 (IL-6). researchgate.net In general, inflammatory stimuli can induce the gene expression of a panel of cytokines and chemokines in various cell types, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-6, and IL-8. nih.gov This indicates that the presence of linoleic acid and its metabolites can contribute to an inflammatory microenvironment by modulating the expression of these key signaling molecules.

| Cytokine/Chemokine | Effect of Linoleic Acid/Inflammatory Stimuli | Cellular Context |

| Interleukin-8 (IL-8) | Increased secretion with linoleic acid supplementation. nih.gov | Human airway epithelial cells. nih.gov |

| Interleukin-6 (IL-6) | Implicated in linoleic acid-induced inflammation. researchgate.net | Granulosa cells. researchgate.net |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Gene expression induced by inflammatory stimuli. nih.gov | Human duodenal fibroblasts. nih.gov |

Role in Biological Processes and Systems: Mechanistic Investigations

Involvement in Oxidative Stress Responses

Mechanistic Studies on Redox Homeostasis

9-Hydroxylinoleic acid (9-HODE) is a key signaling molecule in the intricate network of oxidative stress responses. It is formed from the oxidation of linoleic acid, a process that can be either enzymatic or non-enzymatic. vulcanchem.comoxfordbiomed.com Under conditions of oxidative stress, the non-enzymatic, free-radical-mediated oxidation of linoleic acid contributes to the formation of 9-HODE. vulcanchem.comwikipedia.org This positions 9-HODE as a central player in the cellular response to oxidative insults.

Mechanistically, 9-HODE has been shown to activate the c-Jun N-terminal kinase (JNK) pathway. life-science-alliance.orgfrontiersin.org This activation can lead to the nuclear localization and increased chromatin binding of Forkhead box O (FOXO) transcription factors. life-science-alliance.orgresearchgate.net FOXO proteins are critical regulators of cellular stress resistance, metabolism, and longevity. By activating FOXO, 9-HODE provides a direct link between lipid peroxidation and the transcriptional regulation of stress response genes, thereby influencing redox homeostasis. life-science-alliance.org Some studies suggest that 9-HODE and related metabolites may activate pathways that combat reactive oxygen species, thus playing a role in mitigating oxidative stress. wikipedia.org

Formation as a Biomarker of Oxidative Damage (e.g., in Phospholipids)

The formation of 9-HODE is a hallmark of oxidative damage to lipids, particularly within phospholipids (B1166683) of cellular membranes and lipoproteins. wikipedia.orgcaymanchem.com Linoleic acid is the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL), making it a primary target for oxidation. vulcanchem.com During oxidative stress, linoleic acid is converted to its hydroperoxy derivatives (HPODEs), which are then reduced to the more stable hydroxyl derivatives, including 9-HODE. figshare.comresearchgate.net This process can occur non-enzymatically through free radical-mediated reactions, generating a racemic mixture of 9-HODE isomers. oxfordbiomed.comwikipedia.org

The presence of esterified 9-HODE in oxidized LDL (oxLDL) is a well-established indicator of oxidative damage. caymanchem.com Elevated levels of 9-HODE have been detected in various conditions associated with increased oxidative stress, such as:

Atherosclerosis: Increased levels are found in the LDL of patients with rheumatoid arthritis, a condition linked to accelerated atherosclerosis. wikipedia.org

Neurodegenerative Diseases: Higher levels of total HODEs are observed in the plasma and red blood cells of patients with Alzheimer's disease. wikipedia.org

Liver Diseases: Increased concentrations are seen in the plasma and liver of individuals with chronic viral hepatitis. wikipedia.org

Pancreatitis: Elevated levels of 9-HODE are found in the serum and pancreatic secretions of patients. wikipedia.org

These findings underscore the utility of 9-HODE as a biomarker for assessing the extent of oxidative damage in various pathological states. vulcanchem.comphysiology.org

Contributions to Inflammatory Pathways

Modulation of Pro-inflammatory Cytokine Production

9-HODE is a significant modulator of inflammatory responses, primarily through its ability to influence the production of pro-inflammatory cytokines. life-science-alliance.orgfrontiersin.orgbham.ac.uk Research has demonstrated that 9(S)-HODE can evoke the secretion of several key cytokines from human keratinocytes, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govresearchgate.net This effect is concentration-dependent and highlights the pro-inflammatory potential of 9-HODE in skin inflammation. nih.govresearchgate.net

Furthermore, in human monocyte-derived macrophages, 9-HODE has been shown to induce the expression of Interleukin-1β (IL-1β) mRNA and its subsequent release. wikipedia.orgmdpi.com IL-1β is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. mdpi.com The ability of 9-HODE to stimulate the production of these cytokines suggests its active participation in the amplification of inflammatory cascades. life-science-alliance.orgmdpi.com

The following table summarizes the observed effects of 9-HODE on pro-inflammatory cytokine production in different cell types:

| Cell Type | Cytokine(s) Affected | Observed Effect | Reference(s) |

| Human Keratinocytes | IL-6, IL-8, GM-CSF | Increased secretion | nih.govresearchgate.net |

| Human Macrophages | IL-1β | Increased mRNA expression and release | wikipedia.orgmdpi.com |

| Drosophila S2 cells | Pro-inflammatory markers | Altered expression | bham.ac.uk |

Impact on Immune Cell Activity and Migration (e.g., Macrophages, T cells)

9-HODE exerts a notable influence on the activity and migration of various immune cells, particularly macrophages and T cells. frontiersin.orgbham.ac.uk It binds to the G protein-coupled receptor G2A, which is expressed on these immune cells. frontiersin.org This interaction can trigger intracellular calcium mobilization and activate downstream signaling pathways, such as the JNK pathway. frontiersin.org

In macrophages, 9-HODE has been shown to modulate their differentiation and function. nih.gov For instance, it can increase the expression of Fatty Acid Binding Protein 4 (FABP4) in THP-1 monocytes and macrophages. nih.gov While the precise role of the 9-HODE/G2A axis in regulating all macrophage functions is still under investigation, it is clear that 9-HODE has distinct actions compared to its isomer, 13-HODE. nih.gov In the context of atherosclerosis, the pro-inflammatory actions of 9-HODE mediated by the GPR132 receptor may contribute to lesion progression in later stages of the disease. nih.gov

Regarding immune cell migration, 9-HODE has been identified as a modulator of leukocyte migration. life-science-alliance.orgresearchgate.netbham.ac.uk Studies using a human cellular model of immunity have shown that high concentrations of 9-PAHSA, a related compound, can reduce the lipopolysaccharide (LPS)-induced secretion of certain chemokines, such as CXCL10. frontiersin.org Additionally, 9-PAHSA was found to decrease the migration of human CD4+ T-cells in a Boyden-Chamber assay. frontiersin.org

Role in Meta-Inflammation

Meta-inflammation, the chronic, low-grade inflammation associated with metabolic diseases like obesity, is another area where 9-HODE plays a significant role. life-science-alliance.orguu.nl An excess of dietary omega-6 polyunsaturated fatty acids, such as linoleic acid, in the presence of inflammation can lead to increased lipid peroxidation and the production of 9-(S)-HODE. life-science-alliance.org This, in turn, can enhance meta-inflammation, creating a vicious cycle of further lipid peroxidation and 9-(S)-HODE production. life-science-alliance.orgbham.ac.uk

In a Drosophila model of meta-inflammation, 9-(S)-HODE was shown to enhance inflammatory responses. life-science-alliance.org Mechanistically, it activates the JNK pathway, leading to the activation of the transcription factor dFOXO. life-science-alliance.orgresearchgate.net This activation of dFOXO by 9-HODE provides a novel molecular link between dietary fatty acid balance, meta-inflammation, and the potential for insulin (B600854) resistance. life-science-alliance.orgresearchgate.net The chronic low-grade inflammation characteristic of obesity is a key driver of metabolic complications, and the production of pro-inflammatory cytokines is a central feature of this process. mdpi.com Saturated fatty acids are known to activate inflammatory pathways, leading to the upregulation of cytokines like TNF-α and IL-6. mdpi.com Given that 9-HODE is a product of lipid oxidation and can modulate inflammatory responses, its role in the context of obesity-induced inflammation is an area of active research. d-nb.info

Interactions with Lipid Metabolism Pathways

Influence on Fatty Acid Metabolism and Lipid Homeostasis

This compound (9-HODE) has been shown to influence lipid metabolism and homeostasis through various mechanisms. In HepG2 cells, a human liver cell line, 9-HODE treatment led to an increase in the expression of genes involved in lipid uptake and production, such as CD36, FASN, PPARγ, and FoxA2. nih.gov This suggests that 9-HODE may promote steatosis, or the accumulation of fat in the liver, by directly impacting fatty acid uptake and synthesis pathways. nih.gov

Furthermore, 9-HODE and its related compound 13-HODE are recognized as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. nih.govportlandpress.com Activation of PPARγ by HODEs can induce the maturation of monocytes into macrophages. portlandpress.com In monocyte cell lines, 9-HODE has been observed to increase the uptake of 16-carbon fatty acids. portlandpress.com

Studies have also indicated that 9-HODE can influence lipid accumulation in different cell types. For instance, it has been found to increase lipid accumulation in murine marrow-derived cells through the activation of PPARγ2. mdpi.com Additionally, research on female mice treated with 9-HODE showed a nearly 40% increase in serum triglycerides and very low-density lipoproteins (VLDLs). mdpi.com In male mice, 9-HODE treatment resulted in a 26% increase in low-density lipoproteins (LDLs). mdpi.com These findings highlight the role of 9-HODE in modulating systemic lipid levels.

The table below summarizes the effects of 9-HODE on genes and molecules related to fatty acid metabolism.

| Gene/Molecule | Cell/System | Effect of 9-HODE | Reference |

| CD36 | HepG2 cells | Increased expression | nih.gov |

| FASN | HepG2 cells | Increased expression | nih.gov |

| PPARγ | HepG2 cells | Increased expression | nih.gov |

| FoxA2 | HepG2 cells | Increased expression | nih.gov |

| 16-carbon fatty acids | Monocyte cell lines | Increased uptake | portlandpress.com |

| Triglycerides | Female mice serum | Increased levels | mdpi.com |

| VLDL | Female mice serum | Increased levels | mdpi.com |

| LDL | Male mice serum | Increased levels | mdpi.com |

Effects on Lipoprotein Oxidation and Modification (e.g., LDL)

9-HODE is a significant product of the oxidation of linoleic acid, which is the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL). nih.govvulcanchem.com The oxidation of LDL is a key event in the development of atherosclerosis. During this process, linoleic acid is converted to hydroperoxy derivatives, which are then transformed into 9-HODE and 13-HODE. nih.govvulcanchem.com Consequently, oxidized LDL contains significant quantities of esterified 9-HODE and 13-HODE. lookchem.com

The presence of 9-HODE in LDL is considered an indicator of lipid peroxidation. nih.gov Studies have shown a strong correlation between elevated levels of 9-HODE in LDL and atherosclerosis. The 9-HODE content in the LDL of young atherosclerotic patients (ages 36-47) was found to be 20 times higher than in healthy individuals of the same age. nih.gov In older atherosclerotic patients (ages 69-94), this increase was even more pronounced, ranging from 30 to 100 times higher than in young, healthy individuals. nih.gov Furthermore, LDL becomes more oxidized with age, leading to higher 9-HODE levels. nih.govvulcanchem.com

Research has also demonstrated that LDL containing phospholipid-bound 9-HODE can be taken up by cells. wikipedia.org Inside the cell, phospholipases can release the 9-HODE, which can then activate peroxisome proliferator-activated receptor beta (PPARβ). wikipedia.org Oxidized LDL has also been shown to stimulate the expression and release of interleukin 1β, a pro-inflammatory cytokine implicated in the proliferation of smooth muscle cells in atherosclerosis, from human monocyte-derived macrophages. wikipedia.org

The table below presents findings on the levels of 9-HODE in LDL in different populations.

| Population | Finding | Reference |

| Young atherosclerotic patients (36-47 years) | 20-fold increase in LDL 9-HODE compared to healthy controls. | nih.gov |

| Older atherosclerotic patients (69-94 years) | 30-100-fold increase in LDL 9-HODE compared to young healthy individuals. | nih.gov |

| Older healthy individuals | 2-3-fold increase in LDL 9-HODE compared to young healthy individuals. | nih.gov |

| Patients with hemorrhagic shock | 10-25-fold increase in LDL 9-HODE compared to age-matched healthy individuals. | researchgate.netresearchgate.net |

Neurobiological and Pain Modulation Research

Mechanisms in Neuropathic Pain States

9-HODE is implicated in the mechanisms of neuropathic pain, particularly through its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. pnas.orgfrontiersin.org This compound is considered an endogenous agonist of TRPV1, a key receptor involved in pain and hyperalgesia. pnas.orgnih.gov Depolarization of spinal cord neurons triggers the release of oxidized linoleic acid metabolites, including 9-HODE, which can potently activate spinal TRPV1, leading to mechanical allodynia. pnas.orgnih.gov

In the context of chemotherapy-induced neuropathic pain, such as that caused by oxaliplatin, 9-HODE levels are elevated in the sciatic nerve and dorsal root ganglion (DRG) neurons. frontiersin.org The activation of the G protein-coupled receptor G2A by 9-HODE can lead to the sensitization of TRPV1, contributing to increased mechanical hypersensitivity. frontiersin.org This effect appears to be mediated by a protein kinase C (PKC)-dependent mechanism. frontiersin.org

Intrathecal administration of 9-HODE has been shown to evoke mechanical allodynia. pnas.orgnih.gov Furthermore, neutralizing 9-HODE and 13-HODE with antibodies can block mechanical allodynia induced by complete Freund's adjuvant (CFA), a model for inflammatory pain. pnas.org These findings suggest that 9-HODE plays a significant role in pain signaling within the spinal cord. pnas.orgnih.gov

The table below summarizes the key mechanisms of 9-HODE in neuropathic pain.

| Mechanism | System/Model | Effect | Reference |

| TRPV1 Activation | Spinal cord neurons | Induces mechanical allodynia | pnas.orgnih.gov |

| G2A Receptor Activation | Oxaliplatin-induced peripheral neuropathic pain | Sensitizes TRPV1, increases mechanical hypersensitivity | frontiersin.org |

| PKC-dependent pathway | Oxaliplatin-induced peripheral neuropathic pain | Mediates increased mechanical hypersensitivity | frontiersin.org |

| Antibody Neutralization | CFA-induced inflammatory pain | Blocks mechanical allodynia | pnas.org |

Peripheral Sensory Neuron Sensitization

9-HODE plays a crucial role in the sensitization of peripheral sensory neurons, primarily through its action on the TRPV1 channel. frontiersin.orgnih.gov It is considered part of a family of endogenous TRPV1 agonists. pnas.org Application of 9-HODE to capsaicin-sensitive trigeminal ganglion (TG) neurons results in a significant increase in intracellular calcium levels, a hallmark of neuron activation. pnas.orgjci.org This effect is observed at concentrations as low as 10 nM and is blocked by a TRPV1 antagonist, confirming the involvement of this channel. pnas.org

In dorsal root ganglion (DRG) neurons, 9-HODE and its precursor, linoleic acid, evoke calcium responses that are sensitive to TRPV1 antagonists. nih.govnih.gov While 9-HODE and 13-HODE are not typically detectable in non-stimulated DRGs, their levels increase upon exposure to linoleic acid. nih.govnih.gov The generation of these HODEs in DRG neurons can be blocked by a 15-lipoxygenase (15-LOX) inhibitor. nih.govnih.gov

Furthermore, the injection of 9-HODE into the paw of rodents produces thermal hyperalgesia and spontaneous nociceptive behavior. frontiersin.orgjci.org This demonstrates the direct effect of 9-HODE in sensitizing peripheral nociceptors and eliciting pain responses.

The table below details the effects of 9-HODE on peripheral sensory neurons.

| Neuron Type | Effect of 9-HODE | Key Findings | Reference |

| Trigeminal Ganglion (TG) Neurons | Increased intracellular calcium | Activates capsaicin-sensitive neurons; effect blocked by TRPV1 antagonist. | pnas.orgjci.org |

| Dorsal Root Ganglion (DRG) Neurons | Evokes calcium responses | Responses are sensitive to TRPV1 antagonists and blocked by 15-LOX inhibitors. | nih.govnih.gov |

| Peripheral Nociceptors (in vivo) | Induces thermal hyperalgesia and nociceptive behavior | Direct injection into the paw elicits pain responses. | frontiersin.orgjci.org |

Cellular Proliferation, Differentiation, and Survival Studies

9-HODE has been shown to exert complex and sometimes opposing effects on cellular proliferation, differentiation, and survival, depending on the cell type and context. portlandpress.comphysiology.org

In the context of cancer cells, a novel small molecule derivative of 2-hydroxylinoleic acid, ABTL0812, has demonstrated antiproliferative effects. ebi.ac.uk This compound was found to inhibit the Akt/mTORC1 signaling pathway, leading to impaired cancer cell proliferation and autophagy-mediated cell death. ebi.ac.uk The mechanism involves the activation of PPARα and PPARγ, which upregulates the TRIB3 pseudokinase, subsequently inhibiting Akt activation. ebi.ac.uk

In colorectal cancer cell lines (Caco-2), the enantiomers of 9-HODE exhibit differential effects on cell growth and apoptosis, similar to what has been observed for 13-HODE enantiomers. physiology.org This suggests that the balance between different HODE stereoisomers could be critical for maintaining homeostasis in cell growth and apoptosis within the intestinal epithelium. physiology.org

In the human monocytic cell line U937, both 9-HODE and the PPAR-γ agonist ciglitazone (B1669021) were found to inhibit cell proliferation. nih.gov 9-HODE increased the proportion of cells in the G0/G1 phase of the cell cycle and also enhanced apoptosis. nih.gov Interestingly, the apoptotic effect was not blocked by a PPAR-γ antagonist, suggesting a PPAR-γ-independent mechanism for this action. nih.gov

Conversely, studies in Drosophila S2 cells showed that 9-(S)-HODE treatment inhibited cell proliferation and induced cell cycle arrest. life-science-alliance.org This effect is consistent with the activation of the transcription factor dFOXO, which is known to induce growth arrest. life-science-alliance.org

The table below summarizes the diverse effects of 9-HODE on cellular processes.

| Cell Type/Model | Effect of 9-HODE or its derivatives | Mechanism | Reference |

| Cancer cells (general) | Antiproliferative, induces autophagy-mediated cell death (via ABTL0812) | Inhibition of Akt/mTORC1 axis through PPARα/γ and TRIB3 activation | ebi.ac.uk |

| Colorectal cancer cells (Caco-2) | Differential effects on cell growth/apoptosis by enantiomers | Specific receptors and signaling pathways for each enantiomer | physiology.org |

| Human monocytic cells (U937) | Inhibits proliferation, enhances apoptosis | Increases cells in G0/G1 phase; apoptosis is PPAR-γ independent | nih.gov |

| Drosophila S2 cells | Inhibits proliferation, induces cell cycle arrest | Activation of dFOXO | life-science-alliance.org |

| Monocyte cell lines | Induces differentiation into macrophages | Activation of PPAR-γ | portlandpress.com |

Effects on Cell Cycle Progression

Studies have shown that 9-HODE and its derivatives can influence cell cycle progression, a critical process for cell growth and proliferation. For instance, the related compound 2-hydroxyoleic acid (2OHOA) has been demonstrated to induce cell cycle arrest. tdx.cat This arrest is characterized by an increase in the proportion of cells in the G0/G1 phase. tdx.cat The mechanism behind this effect is linked to the activation of sphingomyelin (B164518) synthase (SMS). tdx.catpnas.org Inhibition of SMS has been shown to diminish the ability of 2OHOA to induce cell cycle arrest, highlighting the importance of this enzyme in the compound's effects on cell proliferation. pnas.org

Further research on similar compounds, such as cis-9, trans-11-conjugated linoleic acid (c9, t11-CLA), has provided additional insights. In MCF-7 mammary cancer cells, c9, t11-CLA was found to inhibit cell growth and DNA synthesis, leading to cell cycle arrest. nih.gov This was associated with a significant decrease in the expression of key cell cycle regulators like PCNA and cyclins A, B1, and D1. nih.gov Conversely, the expression of cyclin-dependent kinase inhibitors (CDKI) p16(ink4a) and p21(cip/wafl) was increased. nih.gov These findings suggest that the antiproliferative effects are mediated by blocking the cell cycle through the modulation of essential cyclins and CDKIs. nih.gov

Similarly, studies on 9-hydroxystearic acid (9-HSA), a saturated analog of 9-HODE, have demonstrated its ability to induce a G0/G1 cell cycle arrest in colorectal adenocarcinoma cells (HT-29). researchgate.net This effect was linked to the upregulation of p21 expression and the inhibition of histone deacetylase 1. researchgate.net

Induction of Apoptosis in Specific Cell Lines

Beyond its effects on the cell cycle, 9-HODE and related hydroxy fatty acids have been implicated in the induction of apoptosis, or programmed cell death, in various cancer cell lines. Research indicates that these compounds can trigger apoptotic pathways, contributing to their anti-tumor potential.

For example, the synthetic ether lipid edelfosine, which also induces reorganization of membrane rafts, has been shown to cause Fas receptor (FasR) capping and subsequent apoptosis in Jurkat cells. pnas.org This process is linked to the synthesis of sphingomyelin (SM), suggesting that membrane alterations induced by such lipids are crucial for initiating the extrinsic apoptosis pathway. pnas.org While not directly 9-HODE, these findings provide a mechanistic framework that may be applicable.

Studies on other natural compounds further support the role of apoptosis induction in the anticancer effects of lipid molecules. For instance, the sesquiterpene nardosinen has been shown to inhibit cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. nih.gov This was associated with the activation of caspase-6, an increase in reactive oxygen species (ROS), and a loss of mitochondrial membrane potential. nih.gov Furthermore, the expression of the pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated. nih.gov

The ratio of Bcl-2 family proteins is a critical determinant of whether a cell undergoes apoptosis. wjgnet.com A decrease in the Bcl-2/Bax ratio, as observed in SGC-7901 human gastric carcinoma cells treated with a chrysin (B1683763) derivative, is associated with the induction of apoptosis. wjgnet.com This involves the downregulation of Bcl-2 and upregulation of Bax expression. wjgnet.com

Other Biological System Interactions (e.g., Glucose Metabolism, Insulin Signaling)

The influence of 9-HODE and related fatty acids extends to other critical biological systems, including glucose metabolism and insulin signaling. These interactions are complex and can have significant implications for metabolic health.

Elevated levels of free fatty acids (FFAs) in the plasma are known to cause both peripheral (muscle) and hepatic insulin resistance. nih.gov In skeletal muscle, this is associated with the accumulation of intramyocellular lipids and the activation of protein kinase C, which can interfere with insulin signaling. nih.gov In the liver, FFAs can impair the ability of insulin to suppress glycogenolysis. nih.gov However, FFAs also potentiate glucose-stimulated insulin secretion from pancreatic beta-cells, a compensatory mechanism that may prevent the development of type 2 diabetes in many insulin-resistant individuals. nih.gov

More specifically, research on 9-(S)-HODE has revealed that it can activate the transcription factor dFOXO via the JNK pathway. life-science-alliance.org dFOXO is a key component of the insulin signaling pathway. life-science-alliance.org By activating dFOXO, 9-HODE provides a molecular link between fatty acid balance, inflammation, and the regulation of insulin signaling. life-science-alliance.org This suggests that 9-HODE could potentially antagonize insulin signaling. life-science-alliance.org

However, other studies have presented conflicting findings. Research on 9-PAHSA, a fatty acid ester of a hydroxy fatty acid, did not find beneficial effects on glucose metabolism or insulin sensitivity in vitro or in mice after acute treatment. frontiersin.org In adipocyte models, 9-PAHSA failed to affect glucose uptake stimulated by insulin. frontiersin.org These results suggest that not all hydroxy fatty acid derivatives have the same impact on glucose metabolism. frontiersin.org

Advanced Analytical Methodologies in 9 Hydroxylinoleic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 9-HODE, allowing for its isolation from other lipids and related compounds. The choice of chromatographic technique depends on the specific research question, the complexity of the sample, and the required level of sensitivity and resolution.

Liquid Chromatography (LC), including Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography (LC) is a widely used technique for the analysis of fatty acids and their derivatives, including 9-HODE. hplc.eu High-performance liquid chromatography (HPLC) offers a significant advantage over gas chromatography by operating at room temperature, which minimizes the risk of decomposition for thermally sensitive compounds like polyunsaturated and hydroxy fatty acids. unco.edu However, since most fatty acids lack a natural chromophore for UV-Vis or fluorescence detection, derivatization is often necessary to enhance sensitivity. unco.edu

Recent advancements have led to the widespread adoption of Ultra-High Performance Liquid Chromatography (UHPLC). UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. A study analyzing hydroxy fatty acids in pollen utilized a UPLC-MS/MS system, successfully identifying a peak corresponding to a molecular ion [M–H]⁻ at m/z 295, which is consistent with 9-HODE. nih.gov In another application, a UHPLC-QTOF-MS method was developed for the simultaneous analysis of pesticide residues, demonstrating the high selectivity and linearity achievable with this technology. mdpi.com The use of C8 and C18 columns is common in fatty acid analysis, with the choice depending on the hydrophobicity of the analytes. mdpi.com

A key challenge in LC-based methods is the separation of isomeric compounds. For instance, 9-HODE and its isomer 13-HODE have nearly identical retention times and precursor ions in mass spectrometry. lipidmaps.org However, they can be distinguished and quantified using specific product ions in tandem mass spectrometry. lipidmaps.org

| Parameter | Liquid Chromatography (LC/HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Utilizes smaller particle size columns for higher efficiency and speed. |

| Resolution | Good, but can be challenging for isomers like 9-HODE and 13-HODE. lipidmaps.org | Higher resolution, enabling better separation of complex mixtures. mdpi.com |

| Analysis Time | Longer run times. | Faster analysis, often under 20 minutes for multiple analytes. researchgate.net |

| Sensitivity | Good, but often requires derivatization for fatty acids. unco.edu | Enhanced sensitivity due to sharper peaks. researchgate.net |

| Common Columns | C8, C18. mdpi.com | C18. researchgate.net |

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for fatty acid analysis. mnsu.edu However, a primary limitation of GC is the requirement for analytes to be volatile and thermally stable. nih.gov For non-volatile compounds like 9-HODE, chemical derivatization is necessary. mnsu.edu This process typically involves methylation of the carboxylic acid and conversion of the hydroxyl group to a trimethylsilyl (TMS) ether to increase volatility. mnsu.edu

Despite the need for derivatization, GC-MS offers high sensitivity and provides detailed information on molecular species. nih.gov In a study on soybean lipoxygenase products, 9-hydroperoxylinoleic acid was first reduced to 9-hydroxylinoleic acid, then hydrogenated, methylated, and finally converted to its trimethylsilyl ether before GC-MS analysis. mnsu.edu This method allowed for the successful separation and identification of 9-HODE and 13-HODE. mnsu.edu The elution order of fatty acid isomers on a GC column can be influenced by their structure, with some studies noting that 9-hydroperoxylinoleic acid elutes slightly earlier than the 13-isomer. mnsu.edu

Chiral Phase Chromatography for Enantiomeric Resolution

9-HODE exists as two enantiomers, 9(S)-HODE and 9(R)-HODE, which may have different biological activities. wikipedia.org Chiral phase chromatography is a specialized HPLC technique used to separate these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the resolution of hydroxylinoleic acid enantiomers, columns such as Chiralpak AD or AD-RH have been effectively used. nih.gov In one method, the enantiomeric forms of 9-hydroxyoctadecadienoate were completely resolved. aocs.org The carboxyl group was methylated, but the hydroxyl group remained underivatized. aocs.org Using a mobile phase of hexane with a small percentage of isopropanol, the S-enantiomers were found to elute before the R-forms. aocs.org

Another approach for measuring HLA enantiomers employed a Lux Cellulose-3 chiral column with an isocratic mobile phase of methanol and water with formic acid. nih.gov This method successfully resolved S-9-, R-9-, S-13-, and R-13-HLAs. nih.gov The ability to separate and quantify the individual enantiomers of 9-HODE is critical for elucidating their specific roles in physiological and pathological processes.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of 9-HODE. When coupled with chromatographic separation, it provides a powerful platform for both qualitative and quantitative analysis.

Tandem Mass Spectrometry (MS/MS) and MS3

Tandem mass spectrometry (MS/MS) has become increasingly important for the analysis of oxidized linoleic acid metabolites due to its high sensitivity and specificity. nih.gov In MS/MS, a precursor ion (in the case of 9-HODE, the deprotonated molecule [M-H]⁻ at m/z 295.2278) is selected and fragmented to produce characteristic product ions. nih.gov

The fragmentation pattern of 9-HODE in MS/MS provides structural information that allows for its identification. A common fragment ion observed for both 9-HODE and 13-HODE is at m/z 277.2177, corresponding to a neutral loss of water. nih.gov However, specific product ions can be used to differentiate between the two isomers. For 9-HODE, a characteristic product ion is observed at m/z 171, while for 13-HODE, it is at m/z 195. lipidmaps.org This allows for their individual quantification even if they are not fully separated chromatographically. lipidmaps.org

Further fragmentation in an ion trap mass spectrometer, known as MSn analysis (e.g., MS3), can provide even more detailed structural information. MS3 analysis of hydroperoxides and MS2 analysis of monohydroxy metabolites can yield fragments that help to pinpoint the position of the oxygenated carbons. nih.gov

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. ual.es This hybrid instrument provides both high-resolution precursor and fragmentation data, which is highly valuable for the characterization of metabolites. scripps.edu

A key advantage of QTOF-MS is its ability to provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. ual.es This is particularly useful in metabolomics for identifying novel or unexpected metabolites. scripps.edu In the context of 9-HODE analysis, a QTOF-MS method was developed for the quantitation and identification of oxidized linoleic acid metabolites in rat plasma. nih.gov The method allowed for the simultaneous characterization of target metabolites based on accurate mass data. nih.gov The high resolving power of QTOF-MS also helps to resolve interferences from complex biological matrices. ual.es

| Technique | Principle | Application in 9-HODE Research | Key Advantages |

|---|---|---|---|

| Tandem MS (MS/MS) | Selection and fragmentation of a precursor ion to generate characteristic product ions. | Quantification and differentiation of 9-HODE and 13-HODE isomers based on specific product ions (e.g., m/z 171 for 9-HODE). lipidmaps.org | High sensitivity and specificity. nih.gov |

| MS3 | Further fragmentation of a product ion from MS/MS in an ion trap. | Provides detailed structural information to confirm the position of the hydroxyl group. nih.gov | Enhanced structural elucidation. nih.gov |

| Quadrupole Time-of-Flight (QTOF) MS | Combines a quadrupole and a time-of-flight analyzer for high-resolution mass analysis. | Accurate mass measurements for confident identification and characterization of 9-HODE and other metabolites. nih.gov | High resolution, accurate mass determination, and ability to analyze complex mixtures. ual.esscripps.edu |

Lipidomics and Metabolomics Profiling

Lipidomics, the large-scale study of lipids, provides a powerful framework for understanding the complex roles of 9-HODE and related oxylipins in biological systems. nih.govmdpi.com Both untargeted and targeted approaches are utilized to profile these lipid mediators.

Untargeted lipidomics aims to comprehensively analyze as many lipids as possible in a sample without a predefined list of targets. nih.govresearchgate.net This hypothesis-generating approach is valuable for discovering novel biomarkers and understanding global changes in lipid metabolism in response to stimuli or disease. nih.gov In the context of 9-HODE, an untargeted approach could reveal alterations in the broader oxylipin profile, providing insights into the enzymatic pathways involved. mdpi.com

Targeted lipidomics , on the other hand, focuses on the accurate quantification of a specific, predefined set of lipids, such as 9-HODE and its isomers. nih.govresearchgate.net This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. Targeted methods often employ techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers to achieve low limits of detection and quantification. nih.gov

The choice between targeted and untargeted approaches depends on the research question. Often, an untargeted discovery phase is followed by a targeted validation phase to confirm and accurately quantify the identified lipids of interest. nih.gov

Accurate quantification of 9-HODE is essential for understanding its biological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of oxylipins. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical quantitative workflow, stable isotope-labeled internal standards, such as deuterated 9-HODE, are added to the sample to correct for variations in sample preparation and instrument response. universiteitleiden.nl The use of specific precursor-to-product ion transitions in MRM mode allows for the differentiation of 9-HODE from its isomer, 13-HODE, even though they have the same mass-to-charge ratio. universiteitleiden.nl For example, while both 9-HODE and 13-HODE have a precursor ion at m/z 295.2, they can be distinguished by their characteristic product ions, such as m/z 171 for 9-HODE. universiteitleiden.nl

The table below summarizes representative quantitative data for 9-HODE in a biological matrix, as determined by LC-MS/MS.

| Analyte | Matrix | Concentration (nmol/L) | Method |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Q-TOF MS |

| 9-HODE | Rat Plasma | 84.0 | Q-TOF MS (Standard Addition) |

This table presents data from a study on oxidized linoleic acid metabolites in rat plasma. The concentrations were determined using a quadrupole time-of-flight mass spectrometry (Q-TOF MS) method with a one-point standard addition and a standard addition curve approach. researchgate.net

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical step in the analysis of 9-HODE, as it is often present at low concentrations in complex biological samples.

Solid phase extraction (SPE) is a widely used technique for the enrichment and purification of 9-HODE and other oxylipins from biological fluids and tissues. SPE separates compounds from a mixture based on their physical and chemical properties. For oxylipin analysis, reversed-phase SPE cartridges, such as C18, are commonly used to retain the relatively nonpolar oxylipins while allowing more polar interfering compounds to pass through. The retained oxylipins are then eluted with an organic solvent.

The general steps of an SPE procedure for 9-HODE include:

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution.

Loading: The biological sample, often pre-treated to release bound 9-HODE, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: 9-HODE and other retained oxylipins are eluted with a strong organic solvent (e.g., ethyl acetate or methanol).

This process not only cleans up the sample but also concentrates the analytes, thereby improving the sensitivity of the subsequent analysis.

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility, chromatographic behavior, or detectability by mass spectrometry. For GC-MS analysis of 9-HODE, derivatization to form trimethylsilyl (TMS) ethers is common to increase volatility.

In the context of LC-MS, derivatization can be employed to enhance ionization efficiency, particularly in the positive ion mode. While underivatized 9-HODE is typically analyzed in negative ion mode, derivatizing the carboxylic acid group with a reagent containing a tertiary or quaternary amine allows for highly sensitive detection in positive ion ESI. nih.gov

Reagents such as N,N-dimethylethylenediamine (DMED) and N,N-diethyl-1,3-diaminopropane (DEPA) are used for labeling carboxylic acids to improve their detection sensitivity in LC-MS analysis. For instance, DEPA has been used for the rapid labeling of oxylipins, which improves their separation and detection. This "charge-switching" derivatization can lead to a significant enhancement in signal intensity compared to the analysis of the underivatized compound in negative ion mode. nih.gov Although specific studies on DMED labeling of 9-HODE are not prevalent, the successful application of similar reagents to other fatty acids and oxylipins suggests its potential utility for enhancing the sensitivity and specificity of 9-HODE analysis.

Method Validation and Considerations

The accurate quantification of this compound (9-HODE) in biological matrices is paramount for understanding its physiological and pathological roles. However, the inherent complexity of biological samples presents significant challenges to obtaining reliable and reproducible results. Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. This involves a thorough evaluation of several parameters, including recovery, matrix effects, and ion suppression, as well as implementing strategies to prevent the artificial formation of the analyte during sample handling and processing.

Recovery, Matrix Effects, and Ion Suppression

Recovery is a measure of the efficiency of an analytical method in extracting an analyte from the sample matrix. It is determined by comparing the analytical response of an analyte in a sample that has been subjected to the entire sample preparation process with the response of a pure standard of the same concentration. In the analysis of 9-HODE, recovery can be influenced by the choice of extraction solvent, the pH of the sample, and the type of extraction technique employed, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Incomplete recovery can lead to an underestimation of the true concentration of 9-HODE in the sample.

Published studies on the quantification of 9-HODE have reported varying recovery rates depending on the matrix and the analytical method used. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 9-HODE in plasma reported average recoveries ranging from 97.42% to 101.46% researchgate.net. Another LC-MS/MS method for analyzing 9-HODE in an alcoholic beverage, Baijiu, demonstrated satisfactory recovery rates between 87.25% and 119.44% at different spiking levels mdpi.com. Furthermore, a high-performance liquid chromatography (HPLC) method for the simultaneous measurement of four hydroxyoctadecadienoic acid isomers, including a 9-HODE isomer, in meat products reported an average recovery of 89.33% researchgate.net.

Interactive Data Table: Recovery of 9-HODE in Various Matrices

| Matrix | Analytical Method | Reported Recovery (%) |

| Plasma | LC-MS/MS | 97.42 - 101.46 |

| Baijiu | LC-MS/MS | 87.25 - 119.44 |

| Meat Products | HPLC | 89.33 |

Matrix effects are a significant concern in LC-MS based bioanalysis and refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix . These effects can manifest as either ion suppression or ion enhancement, leading to inaccurate quantification . Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can interfere with the ionization of 9-HODE sepscience.com.

Ion suppression is the more common phenomenon and occurs when matrix components compete with the analyte for ionization in the mass spectrometer's ion source, resulting in a decreased signal intensity wikipedia.org. This can lead to a loss of sensitivity and an underestimation of the analyte concentration. Conversely, ion enhancement, though less frequent, can occur when matrix components improve the ionization efficiency of the analyte, leading to an overestimation.

The assessment of matrix effects is a critical component of method validation. A common approach is to compare the response of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction process) to the response of the analyte in a neat solution at the same concentration ugent.be. A significant difference between the two responses indicates the presence of matrix effects. To compensate for these effects, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended. The SIL-IS experiences similar matrix effects as the analyte, allowing for accurate correction of the signal wikipedia.org.

Prevention of Artifactual Formation During Sample Handling

9-HODE is a product of linoleic acid oxidation, and its levels can be artificially inflated during sample collection, processing, and storage due to non-enzymatic free radical oxidation nih.govwikipedia.org. Therefore, stringent precautions must be taken to minimize the artifactual formation of 9-HODE and ensure that the measured levels accurately reflect the in vivo concentrations.

Several strategies are employed to prevent the ex vivo oxidation of linoleic acid:

Use of Antioxidants: The addition of antioxidants to the sample immediately after collection is a crucial step. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that effectively scavenges free radicals and prevents lipid peroxidation. For instance, in the analysis of oxidized linoleic acid metabolites in rat plasma, a mixture of BHT and diethylenetriaminepentaacetic acid (DTPA), a metal chelator, was added to the plasma samples to inhibit oxidation nih.gov.

Appropriate Storage Conditions: Samples should be processed as quickly as possible after collection. If immediate analysis is not feasible, they should be stored at ultra-low temperatures, typically -80°C, to minimize enzymatic and non-enzymatic reactions nist.gov. Repeated freeze-thaw cycles should be avoided as they can promote cellular lysis and the release of pro-oxidant factors lipidmaps.org.

Proper Labware: It has been noted that 9-HODE may bind to glassware. To prevent the loss of the analyte and ensure accurate quantification, the use of polypropylene plasticware or silanized glassware is recommended for all procedures involving standards and samples containing 9-HODE amsbio.com.

Inert Atmosphere: To further minimize oxidative stress, samples can be handled under an inert atmosphere, such as nitrogen or argon, to displace oxygen and reduce the potential for oxidation lipidmaps.org.

By implementing these rigorous method validation procedures and sample handling precautions, researchers can have greater confidence in the accuracy and reliability of their 9-HODE measurements, which is essential for advancing our understanding of this important lipid mediator.

Biotechnological and Synthetic Approaches for 9 Hydroxylinoleic Acid Production

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to produce complex molecules like 9-HODE and its derivatives. This approach is particularly valuable for creating structured triacylglycerols (TAGs) that are otherwise difficult to synthesize.

A notable chemoenzymatic strategy involves a multi-step process to create enantiopure structured TAGs of the ABC type, which contain three different fatty acids. mdpi.com In one such synthesis, unsaturated fatty acids like oleic acid and linoleic acid were incorporated into a glycerol (B35011) backbone. mdpi.com The process began with commercially available (R)- and (S)-solketals and utilized the highly regioselective immobilized Candida antarctica lipase (B570770) (CAL-B) for precise esterification. mdpi.com The use of a p-methoxybenzyl (PMB) ether protective group was instrumental in allowing the sequential introduction of two different unsaturated fatty acids. mdpi.com This method has successfully produced TAGs with unsaturated fatty acids at the sn-1 and sn-2 positions and a saturated fatty acid at the sn-3 position, as well as TAGs with unsaturated fatty acids at the sn-1 and sn-3 positions and a saturated fatty acid at the sn-2 position. mdpi.com These enantiopure TAGs are critical as standards for analyzing the stereochemistry of natural fats and oils. mdpi.com

Another chemoenzymatic approach focuses on the synthesis of phosphatidylcholine containing structurally diverse fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com This strategy also employs enzymatic cascades to achieve the desired molecular architecture. mdpi.com

Table 1: Examples of Chemoenzymatic Synthesis Strategies

| Starting Material | Key Enzyme/Reagent | Protective Group | Product | Reference |

|---|---|---|---|---|

| (R)- and (S)-Solketals | Candida antarctica lipase (CAL-B) | p-Methoxybenzyl (PMB) | Enantiopure ABC-type Triacylglycerols | mdpi.com |

Chemical Synthesis of 9-Hydroxylinoleic Acid and its Analogues

Chemical synthesis offers a direct route to 9-HODE and a wide array of its analogues, allowing for systematic modifications to study structure-activity relationships. nih.govresearchgate.net

The synthesis of 9-HODE analogues has been a key focus in understanding their anti-inflammatory properties. nih.govresearchgate.net One study reported the synthesis of analogues of 9-palmitoyloxystearic acid (9-PAHSA) with varied carbon chain lengths in both the hydroxy fatty acid and the palmitic acid regions. nih.govresearchgate.net These synthetic analogues were then evaluated for their ability to reduce the production of interleukin-6 (IL-6). nih.govresearchgate.net The findings indicated that shortening the carbon chains of either the 9-hydroxystearic acid or the palmitic acid portion resulted in lower molecular weight analogues that retained, and in one case even enhanced, their anti-inflammatory activity. nih.govresearchgate.net

The general synthetic strategy for these analogues involved the esterification of a secondary alcohol with the appropriate acid chloride in the presence of pyridine (B92270) to form a FAHFA methyl ester. nih.gov Subsequent selective hydrolysis of the more accessible methyl ester yielded the desired 9-PAHSA analogues. nih.gov

Achieving regioselectivity (controlling the position of the hydroxyl group) and stereoselectivity (controlling the 3D arrangement of atoms) is a significant challenge in the chemical synthesis of hydroxy fatty acids. mdpi.commasterorganicchemistry.com

Enzymes are often employed for their inherent ability to catalyze reactions with high regioselectivity and stereoselectivity. mdpi.com For instance, tyrosinase catalyzes the regioselective hydroxylation of L-tyrosine to produce L-DOPA. mdpi.com In the context of fatty acids, enzymes like P450 monooxygenases can hydroxylate alkanes at specific positions. mdpi.com A light-activated hybrid P450 BM-3 enzyme has been shown to hydroxylate 10-undecenoic acid at the allylic position to produce (R)-9-hydroxy-10-undecenoic acid with high enantiomeric excess. mdpi.com

Chemical methods have also been developed to achieve stereoselectivity. For example, the partial hydrogenation of alkynes using sodium in liquid ammonia (B1221849) (Na/NH3) preferentially produces trans-alkenes, demonstrating stereoselectivity. masterorganicchemistry.com The synthesis of enantiopure forms of 9-PAHSA has been accomplished using commercially available enantiopure epichlorohydrin (B41342) as a starting material in a chiral pool approach. mdpi.com

The biological activity of 9-HODE and its derivatives can be highly dependent on their stereochemistry. acs.org Therefore, the production of enantiomerically pure forms is crucial for detailed biological studies. acs.orgresearchgate.net

A significant breakthrough was the synthesis of both the (R) and (S) enantiomers of 9-PAHSA. mdpi.comacs.org This was achieved through a five-step process starting from commercially available (R)- or (S)-epichlorohydrin. mdpi.com Access to these enantiopure compounds enabled the development of a liquid chromatography-mass spectrometry (LC-MS) method to separate and quantify the individual stereoisomers. acs.orgresearchgate.net This analysis revealed that (R)-9-PAHSA is the predominant stereoisomer found in the adipose tissue of mice where these lipids were first discovered. acs.orgresearchgate.net

Further biochemical studies using these enantiopure forms have shown that the enzymes involved in the biosynthesis and degradation of PAHSAs are stereospecific. acs.orgresearchgate.net For instance, some cell lines preferentially produce (R)-9-PAHSA, while the degradative enzyme carboxyl ester lipase (CEL) selectively breaks down (S)-9-PAHSA. acs.orgresearchgate.net

Table 2: Methods for Enantiopure Synthesis of 9-HODE Derivatives

| Starting Material | Key Reagent/Method | Product | Significance | Reference |

|---|---|---|---|---|

| (R)- or (S)-Epichlorohydrin | Chiral Pool Synthesis | (R)-9-PAHSA and (S)-9-PAHSA | Enabled study of stereospecific biological activity | mdpi.comacs.org |

Biotransformation and Microbial Production Systems